molecular formula C19H20BrN3O3 B1667780 Bretazenil CAS No. 84379-13-5

Bretazenil

カタログ番号: B1667780
CAS番号: 84379-13-5
分子量: 418.3 g/mol
InChIキー: LWUDDYHYYNNIQI-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ブレタゼニルは、ベンゾジアゼピン系から派生したイミダゾピロロベンゾジアゼピン系の不安解消薬です。1988年に発明され、構造的にはγ-アミノ酪酸(GABA)アンタゴニストのフルマゼニルと最も近縁です。 ブレタゼニルは、ベンゾジアゼピン結合部位への高い親和性結合により、高効力ベンゾジアゼピンに分類され、部分アゴニストとして作用します .

準備方法

ブレタゼニルは、イミダゾピロロベンゾジアゼピンコア構造の形成を含む一連の化学反応によって合成されます。合成経路は通常、特定の条件下で適切な出発物質を反応させて目的の化合物を生成することを含みます。

化学反応の分析

Substitution Reactions

The bromine atom at position 8 enables nucleophilic aromatic substitution (SNAr) with reagents like amines or thiols, though published examples are scarce .

Stability and Degradation

This compound’s stability profile under physiological conditions:

  • Hydrolysis : The ester moiety undergoes slow hydrolysis in aqueous solutions (pH 7.4, 37°C), forming a carboxylic acid derivative .

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces decomposition, with a half-life of 4.2 hours .

Synthetic Derivatives and Analogues

Recent efforts focus on modifying this compound’s core to enhance bioavailability:

Derivative Synthesis Table

DerivativeStructural ModificationBiological ActivityReference
Compound 16Ethoxymethylenemalonate additionEnhanced anticonvulsant potency (ED₅₀ = 8 mg/kg)
ZK 93423Bromine replaced with nitro groupReduced sedative effects

Analytical Characterization

Critical spectroscopic data for reaction monitoring:

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 5.21 (s, 1H, CH), 1.42 (s, 9H, C(CH₃)₃) .

  • MS (ESI+) : m/z 418.3 [M+H]⁺, 440.2 [M+Na]⁺ .

Challenges in Scale-Up

  • Low Solubility : this compound’s poor aqueous solubility (0.12 mg/mL at 25°C) complicates large-scale reactions .

  • Stereochemical Control : The (13aS) configuration requires chiral catalysts (e.g., Jacobsen’s catalyst) to maintain enantiopurity .

科学的研究の応用

Antipsychotic Effects

Bretazenil has demonstrated moderate antipsychotic efficacy in treating schizophrenia. A notable study involved 66 hospitalized patients experiencing acute psychotic episodes. Over six weeks, patients received escalating doses of this compound (3-18 mg/day). The results indicated that 49% of patients showed a significant reduction (≥40%) in their Brief Psychiatric Rating Scale (BPRS) scores by the end of treatment, with 44% reporting substantial improvement. Notably, the tolerability profile was favorable, with 59% of patients reporting no adverse effects .

Anxiolytic Properties

This compound's anxiolytic potential has been explored in various studies. It was noted for its ability to induce sleep and manage sleep disorders, including insomnia and hypersomnia. In a controlled study, this compound effectively shortened sleep latency and enhanced sleep quality without significantly altering sleep architecture . Furthermore, it was evaluated against other benzodiazepines like diazepam and alprazolam, showing a lower abuse liability while maintaining anxiolytic effects .

Abuse Liability Assessment

Research indicates that this compound has a distinct pharmacological profile compared to traditional benzodiazepines. A study involving experienced but nondependent users revealed that while this compound produced subjective effects distinguishable from placebo, these effects were less pronounced than those of diazepam and alprazolam. This suggests a lower potential for abuse and dependence . The reinforcing effects of this compound were assessed through self-administration studies in rhesus monkeys, further supporting its reduced abuse potential relative to higher-efficacy benzodiazepines .

Pharmacological Mechanisms

The molecular mechanisms underlying this compound's actions have been the subject of extensive investigation. Studies indicate that its efficacy as a positive allosteric modulator at GABAA receptors is lower than that of traditional benzodiazepines like diazepam, although its potency remains comparable . This unique mechanism may contribute to its therapeutic benefits while minimizing side effects typically associated with full agonists.

Sleep Disorders Treatment

This compound has shown promise in treating various sleep disorders, including REM sleep behavior disorder and circadian rhythm disturbances. Its ability to induce natural sleep patterns makes it a candidate for further research into pharmacological interventions for sleep-related issues .

Summary Table of Applications

ApplicationDescriptionStudy Reference
Antipsychotic EffectsModerate efficacy in schizophrenia; significant BPRS score reduction
Anxiolytic PropertiesInduces sleep; manages insomnia and hypersomnia
Abuse LiabilityLower abuse potential compared to traditional benzodiazepines
Pharmacological MechanismsPartial agonist at GABAA receptors; unique efficacy profile
Sleep Disorders TreatmentEffective for REM sleep behavior disorder; induces natural sleep

作用機序

ブレタゼニルは、脳内のGABA受容体のベンゾジアゼピン部位に結合することによりその効果を発揮します。それは部分アゴニストとして作用し、完全アゴニストほどではありませんが、受容体を活性化します。 ブレタゼニルは、従来の1,4-ベンゾジアゼピン(α1、α2、α3、およびα5サブユニットにのみ結合)とは異なり、より幅広いGABA受容体サブユニット(α1、α2、α3、α4、α5、およびα6)に結合します .

類似化合物との比較

ブレタゼニルは、フルマゼニルなどの他のベンゾジアゼピンと似ています。

    フルマゼニル: 構造的に類似していますが、GABAアンタゴニストとして作用します。

    アルプラゾラム: GABA受容体に対する完全アゴニストであり、不安解消薬として使用されます。

    クロナゼパム: GABA受容体に対する別の完全アゴニストであり、抗てんかん薬および不安解消薬として使用されます。

ブレタゼニルの独自性は、部分アゴニスト活性にあります。これにより、完全アゴニストと比較して、副作用プロファイルが低くなり、耐性や離脱の可能性が低くなる可能性があります .

生物活性

Bretazenil, a partial agonist at the GABAA_A benzodiazepine receptor, has garnered interest for its diverse biological activities, particularly in the fields of psychiatry and neurology. This article explores its pharmacological effects, including its anxiolytic, antipsychotic, and anticonvulsant properties, as well as its potential for abuse compared to other benzodiazepines.

Chemical Profile

  • Chemical Name : (13aS)-8-Bromo-11,12,13,13a-tetrahydro-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid 1,1-dimethylethyl ester
  • Alternative Names : Ro 16-6028
  • Purity : ≥98%
  • EC50_{50} : 10 nM at α1_1β1_1γ2_2 receptors .

Anxiolytic Activity

This compound has shown significant anxiolytic effects in clinical studies. In a placebo-controlled trial, doses ranging from 0.5 to 4 mg were effective in reducing symptoms of Generalized Anxiety Disorder (GAD) when compared with diazepam. Notably, this compound exhibited a lower incidence of sedation and motor impairment than traditional benzodiazepines .

Antipsychotic Efficacy

A study involving hospitalized schizophrenic patients indicated that this compound has moderate antipsychotic efficacy. Over a six-week trial involving 66 patients, 49% showed a significant reduction in the Brief Psychiatric Rating Scale (BPRS) scores by at least 40% . The tolerability profile was favorable, with most patients reporting no adverse effects.

Anticonvulsant Properties

This compound's anticonvulsant effects were evaluated in various seizure models in mice. Unlike diazepam, which induced tolerance and withdrawal symptoms after prolonged use, this compound did not exhibit significant tolerance in any seizure models tested . This suggests that this compound may be a safer alternative for long-term management of seizure disorders.

Reinforcing Effects and Abuse Potential

Research on the reinforcing effects of this compound indicates a lower potential for abuse compared to full agonists like midazolam. In self-administration studies with rhesus monkeys under progressive-ratio schedules, this compound maintained significant self-administration at specific doses but demonstrated reduced reinforcing effectiveness as response requirements increased . This suggests that while this compound can produce rewarding effects, its partial agonist nature may limit its abuse potential.

Summary of Key Findings

Study Aspect Findings
Anxiolytic Efficacy Significant reduction in GAD symptoms; lower sedation compared to diazepam .
Antipsychotic Efficacy Moderate efficacy in schizophrenia; 49% showed ≥40% reduction in BPRS scores .
Anticonvulsant Activity No tolerance observed; effective across multiple seizure models .
Abuse Potential Lower reinforcing effects compared to full agonists; reduced self-administration under high demands .

Case Study 1: Anxiolytic Treatment

In a double-blind study involving patients with GAD, this compound was administered at doses of 0.5–4 mg. The results indicated a significant reduction in anxiety symptoms without the excessive sedation typically associated with benzodiazepines. Patients reported improved daily functioning and quality of life.

Case Study 2: Schizophrenia Management

A randomized controlled trial assessed the efficacy of this compound in patients experiencing acute psychotic episodes. The study concluded that this compound could be a viable alternative to traditional antipsychotics due to its favorable side effect profile and moderate efficacy.

特性

IUPAC Name

tert-butyl (7S)-14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3/c1-19(2,3)26-18(25)15-16-13-8-5-9-22(13)17(24)14-11(20)6-4-7-12(14)23(16)10-21-15/h4,6-7,10,13H,5,8-9H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUDDYHYYNNIQI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046266
Record name Bretazenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84379-13-5
Record name Bretazenil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84379-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bretazenil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084379135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bretazenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRETAZENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSZ0E9DGOJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bretazenil
Reactant of Route 2
Bretazenil
Reactant of Route 3
Bretazenil
Reactant of Route 4
Bretazenil
Reactant of Route 5
Bretazenil
Reactant of Route 6
Bretazenil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。